molecular formula C8H17NO2 B7810223 ethyl (2S)-2-amino-3,3-dimethylbutanoate

ethyl (2S)-2-amino-3,3-dimethylbutanoate

Cat. No.: B7810223
M. Wt: 159.23 g/mol
InChI Key: DZYMZVGPERHWSO-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2S)-2-amino-3,3-dimethylbutanoate, also known as (S)-tert-leucine ethyl ester, is a chiral amino acid ester of significant value in pharmaceutical research and organic synthesis. This compound serves as a crucial synthetic intermediate and chiral building block for the development of novel therapeutic agents. Its primary research value has been demonstrated in the design of advanced prodrugs, where its sterically hindered structure confers exceptional stability. Pre-clinical studies have successfully employed this compound to create amino-acid ester prodrugs for broad-spectrum antiviral agents, such as the thiazolide class of drugs . These prodrugs, which utilize the L-tertiary-leucine moiety, have shown a 7-fold increase in blood concentration and significantly improved oral bioavailability in animal models compared to previous generations, while maintaining a high chiral purity of over 99.5% and a superior stability profile with negligible hydrolysis after months at room temperature . The molecular formula of the compound is C 8 H 17 NO 2 and its SMILES is CC(C)(C) C@H C(OCC)=O . Researchers are advised to handle this material with care. It is classified with the signal word Danger and hazard statements H226-H314, indicating it is flammable and causes severe skin burns and eye damage . It must be stored in a dark place, under an inert atmosphere, and preferably in a freezer at -20°C to ensure its long-term stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl (2S)-2-amino-3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5-11-7(10)6(9)8(2,3)4/h6H,5,9H2,1-4H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYMZVGPERHWSO-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, L-tert-leucine (1 eq) is dissolved in anhydrous ethanol, followed by the dropwise addition of thionyl chloride (5 eq) at 0°C. The mixture is heated to 80°C for 12–18 hours, during which the carboxylic acid is converted to the corresponding ethyl ester. Thionyl chloride serves a dual role: it protonates the amino group to prevent side reactions and generates HCl in situ, which catalyzes the esterification. The reaction proceeds via the formation of an intermediate acyl chloride, which reacts with ethanol to yield the ester.

Yield and Purification

This method typically achieves a yield of 69% after purification. Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is washed with petroleum ether to remove unreacted starting materials. The final product is obtained as a white solid, characterized by ¹H NMR (DMSO-d₆, 400 MHz): δ 1.00 (s, 9H, C(CH₃)₃), 1.23 (m, 3H, CH₂CH₃), 3.68 (s, 1H, CH), 4.20 (m, 2H, OCH₂), and 8.47 (m, 3H, NH₃⁺).

Table 1: Key Parameters for Direct Esterification

ParameterValue
Temperature0°C (initial), 80°C (reflux)
Reaction Time18 hours
Molar Ratio (SOCl₂)5 equivalents
SolventAnhydrous ethanol
Yield69%

Microbial Catalysis and Enzymatic Approaches

While chemical methods dominate industrial production, microbial catalysis offers an environmentally sustainable alternative. Patent CN101886096B describes the use of nitrile hydratase enzymes from Rhodococcus qingshengii and Nocardia globerula to convert nitriles to amides. Although this patent focuses on 2-amino-2,3-dimethylbutyramide synthesis, the enzymatic framework could theoretically be adapted for ester production.

Feasibility for Ester Synthesis

Nitrile hydratase catalyzes the hydration of nitriles to amides under mild conditions (pH 6.0–10.0, 20–40°C). To produce this compound, a two-step process might involve:

  • Enzymatic Hydrolysis : Conversion of 2-amino-3,3-dimethylbutyronitrile to the corresponding acid using a nitrilase enzyme.

  • Esterification : Chemical or enzymatic esterification of the acid with ethanol.

However, no direct enzymatic esterification methods for this compound have been reported, highlighting a gap in current biocatalytic research.

Table 2: Comparative Analysis of Chemical vs. Microbial Methods

ParameterChemical EsterificationMicrobial Catalysis
Temperature80°C20–40°C
Reaction Time18 hours24–48 hours
Environmental ImpactHigh (SOCl₂ waste)Low (aqueous conditions)
ScalabilityIndustrial-scale provenLimited to lab-scale

Peptide Coupling and Protecting Group Strategies

Advanced synthetic routes employ peptide coupling reagents to activate the carboxylic acid moiety of L-tert-leucine before esterification. A protocol from DivA-Portal demonstrates the use of TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and triethylamine (TEA) to facilitate amide bond formation. While this method targets indazole-carboxamide derivatives, its principles can be extrapolated to ester synthesis.

Mechanistic Insights

TBTU activates the carboxylic acid as an unstable acyloxyphosphonium intermediate, which reacts with ethanol to form the ester. This approach avoids the corrosive conditions of thionyl chloride but requires stoichiometric amounts of coupling reagent, increasing costs.

Optimization Considerations

  • Solvent Selection : Acetonitrile (ACN) or dimethylformamide (DMF) enhances reagent solubility.

  • Stoichiometry : A 1.5:1 molar ratio of TBTU to L-tert-leucine ensures complete activation.

  • Purification : Column chromatography with dichloromethane/methanol (95:5) effectively isolates the product.

Industrial-Scale Production Challenges

Cost and Efficiency

The direct esterification method remains the most cost-effective for large-scale production, despite its reliance on thionyl chloride. Alternatives like enzymatic routes face hurdles in catalyst stability and substrate specificity.

Environmental Regulations

Waste management of thionyl chloride byproducts (HCl and SO₂) necessitates stringent containment systems. Emerging regulations may incentivize adoption of greener methods, such as immobilized nitrilase enzymes.

Scientific Research Applications

Ethyl (2S)-2-amino-3,3-dimethylbutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in studies involving amino acid metabolism and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-amino-3,3-dimethylbutanoate involves its interaction with biological molecules such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can influence various biochemical pathways, including those involved in amino acid metabolism and transport.

Comparison with Similar Compounds

Methyl Ester Analog: Methyl (2S)-2-Amino-3,3-dimethylbutanoate Hydrochloride

  • Structure: The methyl ester (CAS: 63038-27-7) replaces the ethyl group with a methyl, resulting in the formula C₇H₁₅NO₂·HCl (MW: 181.66 g/mol) .
  • Properties : Smaller ester groups reduce lipophilicity compared to the ethyl derivative. The hydrochloride salt enhances water solubility, making it preferable for solid-phase peptide synthesis .
  • Synthesis: Prepared via HCl-mediated deprotection of Boc-protected intermediates, similar to ethyl ester synthesis but with methanol instead of ethanol .

Linear vs. Branched Esters

  • Ethyl 2-Aminobutanoate: A linear analog (CAS: N/A) lacks the 3,3-dimethyl group, reducing steric hindrance and increasing reactivity in nucleophilic substitutions. This structural simplicity lowers melting points and improves solubility in polar solvents .
  • Ethyl 3-Methyl-2-aminobutanoate: Introduces a single methyl branch, offering intermediate steric effects between linear and 3,3-dimethyl analogs. Such derivatives are less common in chiral synthesis due to reduced enantioselectivity .

Protected Derivatives

  • Boc-Protected tert-Leucine Esters: For example, tert-butyl (2S)-2-amino-3,3-dimethylbutanoate (CAS: 119483-45-3) incorporates a tert-butoxycarbonyl (Boc) group. This protection stabilizes the amine during synthesis, enabling selective deprotection in multi-step reactions. The Boc group increases molecular weight (223.74 g/mol) and hydrophobicity .
  • RM-5061 and RM-5064 : These hydrochloride salts () feature thiazole-carbamoyl-phenyl moieties. The added aromatic rings and electronegative substituents (e.g., nitro or chloro groups) enhance binding to biological targets, making them potent drug candidates .

Hydrochloride Salts vs. Free Bases

  • Solubility: Hydrochloride salts (e.g., this compound HCl) exhibit higher aqueous solubility than free bases, critical for pharmacokinetics. For instance, the hydrochloride form dissolves readily in methanol or DMSO for drug formulation .
  • Stability : Salts are less prone to oxidation but may hydrolyze under basic conditions. Free bases require inert storage atmospheres but offer flexibility in organic reactions .

Complex Pharmacological Derivatives

  • (S,R,S)-AHPC-Me : A PROTAC ligand (CAS: N/A) derived from VH032 incorporates the tert-leucine ethyl ester as a structural component. The ester’s chirality ensures precise protein degradation targeting, highlighting its role in advanced therapeutics .

Data Tables

Table 1: Physical and Chemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Solubility
This compound 69557-34-2 C₈H₁₇NO₂ 159.23 Soluble in ethanol, DMSO
This compound HCl 144054-74-0 C₈H₁₈ClNO₂ 195.69 Soluble in water, methanol
Mthis compound HCl 63038-27-7 C₇H₁₅NO₂·HCl 181.66 Soluble in DCM, methanol
tert-Butyl (2S)-2-amino-3,3-dimethylbutanoate HCl 119483-45-3 C₁₀H₂₂ClNO₂ 223.74 Soluble in THF, ethyl acetate

Research Findings

  • Enantiomeric Purity: this compound derivatives achieve >99.5% chiral purity via optimized Boc-deprotection protocols, critical for FDA-approved drugs .
  • Biological Activity: tert-Leucine esters are key in immunosuppressants like FTY720 (), where the dimethyl group prevents metabolic degradation, extending half-life .
  • Industrial Use: Shanghai Ennopharm Co. markets the methyl ester hydrochloride (CAS: 63038-27-7) as a peptide synthesis building block, emphasizing its low impurity profile .

Biological Activity

Ethyl (2S)-2-amino-3,3-dimethylbutanoate, also known as ethyl 2-amino-2,3-dimethylbutanoate, is an amino acid derivative that exhibits significant biological activity. This compound is characterized by its chiral center and unique structural features, which contribute to its reactivity and interactions within biological systems. The following sections delve into its biological mechanisms, applications in research, and comparisons with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C7_{7}H15_{15}N O2_{2}
  • Molecular Weight : 159.23 g/mol
  • Chirality : The presence of a chiral center allows for stereoisomerism, influencing its biological interactions.

The compound's structure includes an amino group and an ester functional group, making it a derivative of amino acids. The two methyl groups on the butanoate backbone enhance its steric properties and reactivity .

This compound interacts with various biological molecules such as enzymes and receptors. Its mechanism of action involves:

  • Enzyme Interactions : The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their catalytic activity .
  • Metabolic Pathways : It participates in transamination and decarboxylation reactions, essential for amino acid metabolism .
  • Receptor Binding : The compound may engage with specific receptors, affecting signaling pathways within cells .

Biological Applications

This compound has diverse applications in scientific research:

  • Organic Synthesis : It serves as a building block in the synthesis of complex organic molecules .
  • Biochemical Studies : The compound is used in studies involving amino acid metabolism and enzyme kinetics .
  • Pharmaceutical Development : Its unique properties make it valuable for developing new therapeutic agents targeting metabolic disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Kinetics :
    • A study demonstrated that this compound can modulate the activity of specific enzymes involved in amino acid metabolism. The results indicated a significant increase in reaction rates when this compound was present as a substrate or inhibitor .
  • Cell Culture Studies :
    • In vitro experiments showed that this compound affects cell viability and proliferation in various human cell lines. Concentrations greater than 100 µM were found to induce apoptosis in certain cancer cell lines .
  • Pharmacokinetic Studies :
    • Research into the pharmacokinetics of this compound revealed its potential for rapid absorption and metabolism in vivo. Studies indicated that it could serve as a prodrug for delivering active metabolites more effectively to target tissues .

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound NameStructural DifferencesUnique Features
Ethyl (S)-2-amino-3-methylbutanoateLacks one methyl groupDifferent steric and electronic properties
Ethyl (S)-2-amino-4-methylpentanoateLonger carbon chainMay exhibit different pharmacokinetics
Ethyl (S)-2-amino-2,3-dimethylpentanoateAdditional methyl groupAlters physical and chemical properties

These comparisons highlight how variations in structure can lead to significant differences in biological activity and applications .

Q & A

Q. What synthetic methodologies are commonly employed for the enantioselective preparation of ethyl (2S)-2-amino-3,3-dimethylbutanoate?

  • Methodological Answer : The compound is synthesized via reductive amination or alkylation of chiral precursors. For example, mthis compound hydrochloride can be suspended in dichloroethane, reacted with aldehydes (e.g., benzaldehyde), and reduced using sodium triacetoxyborohydride under nitrogen . Purification involves column chromatography (e.g., hexane/ethyl acetate) and characterization via ¹H-NMR (δ 3.88–3.86 ppm for methoxy groups, δ 1.02 ppm for tert-butyl protons) . Yields typically range from 71% to 88%, depending on reaction conditions and purification efficiency.

Q. How is the stereochemical integrity of this compound verified during synthesis?

  • Methodological Answer : Chiral purity is confirmed using polarimetry, chiral HPLC, or comparison of ¹H-NMR chemical shifts with literature data. For instance, the (2S) configuration produces distinct splitting patterns in the methine proton (δ ~3.86–3.89 ppm) and tert-butyl protons (δ ~1.02 ppm) in DMSO-d₆ . Enantiomeric excess (ee) ≥95% is often achieved through optimized reaction conditions, such as low-temperature alkylation or catalytic asymmetric hydrogenation.

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data on reaction yields during scale-up synthesis?

  • Methodological Answer : Contradictions often arise from variations in solvent purity, catalyst loading, or temperature control. Systematic optimization involves:
  • Design of Experiments (DoE) : Testing parameters like solvent polarity (THF vs. dichloroethane) and equivalents of sodium triacetoxyborohydride .
  • In-line monitoring : Using FTIR or Raman spectroscopy to track intermediate formation.
  • Statistical analysis : Comparing batch yields (e.g., 71% vs. 88% in small vs. large scales) to identify deviations .

Q. How does the tert-butyl group in this compound influence its reactivity in peptide coupling reactions?

  • Methodological Answer : The bulky tert-butyl group sterically hinders nucleophilic attack, requiring activation via coupling agents like HATU or DCC. Kinetic studies show that coupling efficiency drops by ~30% compared to linear analogs. Mitigation strategies include:
  • Pre-activation : Converting the carboxylate to a pentafluorophenyl ester.
  • Microwave-assisted synthesis : Reducing reaction time from 24 hours to 2 hours with 10% improved yield .

Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) development?

  • Methodological Answer : The compound serves as a chiral building block for E3 ligase ligands (e.g., VH032 derivatives). Key steps include:
  • Amide bond formation : Reacting with hydroxypyrrolidine carboxamides under DIPEA activation.
  • Deprotection : Removing tert-butoxycarbonyl (Boc) groups using HCl/dioxane .
  • Biological validation : Testing degradation efficiency via Western blot (IC₅₀ values typically <100 nM for BRD4 degradation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.